
N-Ethylundec-10-en-1-amine
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Overview
Description
N-Ethylundec-10-en-1-amine is a useful research compound. Its molecular formula is C13H27N and its molecular weight is 197.36 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Ethylundec-10-en-1-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The primary synthetic route involves reductive amination of undec-10-enal with ethylamine. Key parameters include solvent choice (e.g., methanol or THF), temperature (60–80°C), and reducing agents (e.g., NaBH3CN). Optimize reaction time using thin-layer chromatography (TLC) to monitor progress. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine from byproducts. Validate purity using 1H NMR (δ 1.2–1.4 ppm for ethyl group, δ 5.8 ppm for terminal alkene) and GC-MS (base peak at m/z 183) .
Optimization Parameter | Effect on Yield |
---|---|
Solvent polarity (THF vs. methanol) | Higher polarity increases amine solubility but may reduce reaction rate |
Temperature (60°C vs. 80°C) | Elevated temperatures accelerate kinetics but risk side reactions |
Reducing agent (NaBH3CN vs. NaBH4) | NaBH3CN offers better selectivity for secondary amines |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing N-Ethylundec-10-en-1-amine?
- Methodological Answer :
- NMR : Use 1H and 13C NMR to confirm the ethyl group (δ 1.2–1.4 ppm), alkene protons (δ 5.1–5.8 ppm), and amine protons (broad signal at δ 1.5–2.5 ppm). DEPT-135 distinguishes CH2 and CH3 groups.
- GC-MS : Monitor molecular ion peak (m/z 197) and fragmentation patterns (e.g., loss of ethyl group, m/z 169).
- FT-IR : Confirm N-H stretch (3300–3500 cm−1) and C=C stretch (1640–1680 cm−1). Calibrate instruments using certified reference materials and include blank runs to detect contamination .
Q. What safety protocols should be followed when handling N-Ethylundec-10-en-1-amine in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
- Store the compound in a sealed, amber glass container under nitrogen to prevent oxidation.
- Neutralize waste with 10% acetic acid before disposal. Document spill-response procedures, including absorbent materials (vermiculite) and ventilation protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, boiling point) of N-Ethylundec-10-en-1-amine across literature sources?
- Methodological Answer :
- Systematic Review : Compare data from peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (PubChem, Reaxys). Exclude non-validated sources (e.g., commercial vendor catalogs).
- Experimental Validation : Re-measure properties using standardized methods:
- logP : Shake-flask method with octanol/water partitioning.
- Boiling Point : Use a calibrated micro-boiling point apparatus under reduced pressure.
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. Report confidence intervals (95%) to quantify uncertainty .
Q. What analytical challenges arise in detecting trace nitrosamine impurities in N-Ethylundec-10-en-1-amine, and how can methods be validated to meet regulatory standards?
- Methodological Answer :
- Sensitivity : Use LC-MS/MS with a limit of quantification (LOQ) ≤ 1 ppb. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV).
- Validation Criteria :
- Linearity : R2 ≥ 0.995 over 1–100 ppb range.
- Recovery : 90–110% for spiked samples.
- Matrix Effects : Assess via post-column infusion.
- Documentation : Include batch-specific chromatograms, calibration curves, and impurity profiles in supplementary materials. Reference EMA guidelines for nitrosamine analysis .
Q. How can computational modeling (e.g., DFT, MD simulations) predict the stability and reactivity of N-Ethylundec-10-en-1-amine under varying pH and temperature conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate bond dissociation energies (BDEs) for the amine and alkene groups.
- Molecular Dynamics : Simulate solvation in water/ethanol mixtures (GROMACS, CHARMM36 force field) to assess aggregation behavior.
- Validation : Compare predicted pKa (via COSMO-RS) with experimental potentiometric titrations. Discrepancies > 0.5 units require re-evaluation of solvent models .
Q. What experimental strategies resolve contradictions in reported catalytic efficiency for N-Ethylundec-10-en-1-amine in asymmetric synthesis?
- Methodological Answer :
- Controlled Replication : Repeat cited procedures exactly, including catalyst loading (e.g., 5 mol% Rh(II)), solvent (toluene), and temperature (25°C).
- Kinetic Analysis : Use in-situ IR to monitor reaction progress. Calculate turnover frequency (TOF) and compare with literature values.
- Error Sources : Identify batch-to-batch variability in starting materials (e.g., undec-10-enal purity) via GC-FID. Publish negative results to clarify inconsistencies .
Q. Data Presentation Guidelines
Properties
CAS No. |
50279-02-2 |
---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-ethylundec-10-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3,14H,1,4-13H2,2H3 |
InChI Key |
AWRRRLFCDBDPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCCCCCCC=C |
Origin of Product |
United States |
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